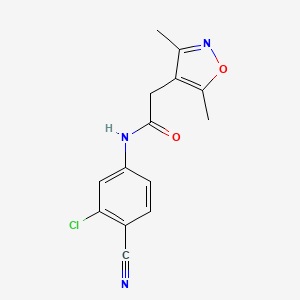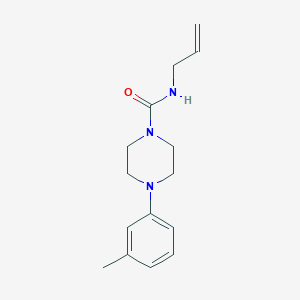![molecular formula C17H21NO3 B7461385 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one, also known as J147, is a synthetic compound that has been shown to have neuroprotective and cognitive-enhancing properties. J147 was first synthesized in 2011 by Schubert et al. and has since been the subject of numerous scientific studies due to its potential therapeutic applications in the treatment of age-related neurodegenerative diseases such as Alzheimer's.
Wirkmechanismus
The exact mechanism of action of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one is not fully understood, but it is believed to target multiple pathways involved in neuroprotection and cognitive enhancement. 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which promote the growth and survival of neurons. 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one also appears to modulate the activity of ion channels and reduce oxidative stress in neuronal cells.
Biochemical and Physiological Effects:
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one has been shown to have a range of biochemical and physiological effects, including the upregulation of genes involved in mitochondrial function and the reduction of inflammation in neuronal cells. In vivo studies have also demonstrated that 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one can improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one in lab experiments is its low toxicity and high solubility in organic solvents, which makes it easy to administer to cells and animals. However, one limitation of using 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one is its relatively high cost compared to other neuroprotective compounds.
Zukünftige Richtungen
There are several potential future directions for research on 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one. One area of interest is the development of more efficient synthesis methods to reduce the cost of producing the compound. Another area of research is the investigation of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one's potential therapeutic applications in other neurodegenerative diseases such as Parkinson's and Huntington's. Additionally, further studies are needed to fully elucidate the mechanism of action of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one and its effects on neuronal function.
Synthesemethoden
The synthesis of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one involves the condensation of two precursor molecules, curcumin and cyclohexanone, followed by a series of chemical modifications. The final product is a yellow-orange powder that is soluble in organic solvents such as DMSO.
Wissenschaftliche Forschungsanwendungen
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. In vitro studies have shown that 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one can protect against beta-amyloid-induced toxicity and reduce inflammation in neuronal cells. In vivo studies in mice have demonstrated that 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one can improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
7-ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-12-5-6-15-13(9-17(20)21-16(15)8-12)10-18-7-3-4-14(19)11-18/h5-6,8-9,14,19H,2-4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGFAOOIMGNBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)




![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)




![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)

![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)